molecular formula C20H22N8O6 B13803250 Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- CAS No. 65118-34-5

Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L-

Cat. No.: B13803250
CAS No.: 65118-34-5
M. Wt: 470.4 g/mol
InChI Key: OVJUDHZWHNUDBB-LBPRGKRZSA-N
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Description

Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- is a complex organic compound known for its significant role in various biochemical and pharmaceutical applications. This compound is structurally related to folic acid derivatives and is often studied for its potential therapeutic uses, particularly in the treatment of certain types of cancer and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- typically involves the alkylation of diethyl N-(4-methylamino)benzoylglutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound .

Scientific Research Applications

Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)-2-methoxybenzoyl)-, L- has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by competitively inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of purines and pyrimidines, which are necessary for DNA, RNA, and protein synthesis. By blocking this pathway, the compound effectively reduces the proliferation of rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

65118-34-5

Molecular Formula

C20H22N8O6

Molecular Weight

470.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]-2-methoxybenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H22N8O6/c1-34-13-6-9(2-3-11(13)18(31)26-12(19(32)33)4-5-14(29)30)23-7-10-8-24-17-15(25-10)16(21)27-20(22)28-17/h2-3,6,8,12,23H,4-5,7H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,24,27,28)/t12-/m0/s1

InChI Key

OVJUDHZWHNUDBB-LBPRGKRZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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